Superior G Protein Activation Potency and Efficacy at Human Kappa-Opioid Receptor (hKOR)
Big dynorphin activates G proteins through hKOR with significantly greater potency, efficacy, and selectivity compared to dynorphin A and dynorphin B [1]. In a direct comparative study, big dynorphin demonstrated a rank order of potency for G protein activation that was superior to both dynorphin A and B, with no correlation observed between binding affinity and functional potency [2].
| Evidence Dimension | G protein activation potency and efficacy at hKOR |
|---|---|
| Target Compound Data | Significantly greater potency and efficacy than dynorphin A and B; exact EC50 values not reported but rank order established as Big Dyn > Dyn A > Dyn B |
| Comparator Or Baseline | Dynorphin A and Dynorphin B: Lower potency and efficacy in G protein activation assays |
| Quantified Difference | Rank order of potency: Big Dyn > Dyn A > Dyn B; exact fold-difference not quantified in the source but described as 'much greater' |
| Conditions | Cells transfected with human KOR cDNA; [35S]GTPγS binding assay |
Why This Matters
This demonstrates that big dynorphin is the most functionally potent and efficacious endogenous KOR agonist among the dynorphin family, making it the preferred ligand for assays requiring maximal KOR-mediated G protein signaling.
- [1] Merg F, Filliol D, Usynin I, et al. Big dynorphin as a putative endogenous ligand for the kappa-opioid receptor. J Neurochem. 2006 Apr;97(1):292-301. DOI: 10.1111/j.1471-4159.2006.03732.x View Source
- [2] Merg F, Filliol D, Usynin I, et al. Big dynorphin as a putative endogenous ligand for the kappa-opioid receptor. J Neurochem. 2006 Apr;97(1):292-301. DOI: 10.1111/j.1471-4159.2006.03732.x View Source
